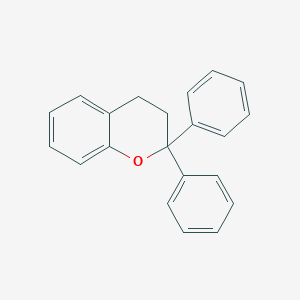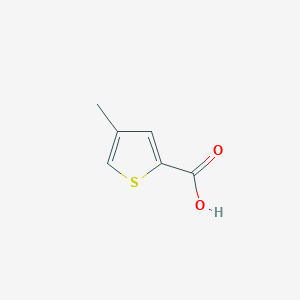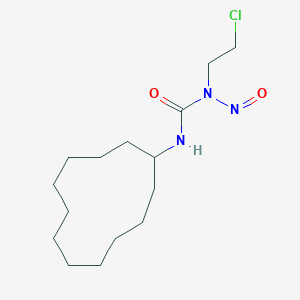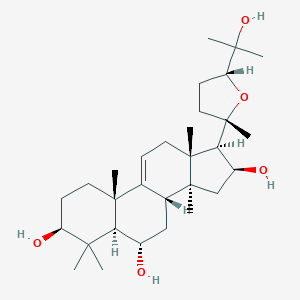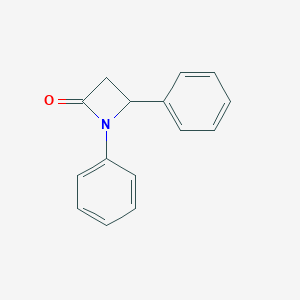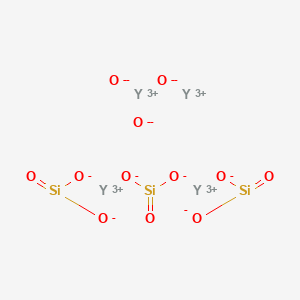
Yttrium oxide silicate (Y2O(SiO4))
描述
Yttrium oxide silicate (Y2O(SiO4)), also known as YOS, is a rare-earth compound that has gained significant attention in the scientific community due to its unique properties. YOS has been studied extensively for its potential applications in various fields, including electronics, optics, and biomedicine.
科学研究应用
Yttrium oxide silicate (Y2O(SiO4)) has been extensively studied for its potential applications in various fields, including electronics, optics, and biomedicine. In electronics, Yttrium oxide silicate (Y2O(SiO4)) has been used as a dielectric material in capacitors and transistors due to its high dielectric constant and low leakage current. In optics, Yttrium oxide silicate (Y2O(SiO4)) has been used as a scintillation material in radiation detectors due to its high light yield and fast response time. In biomedicine, Yttrium oxide silicate (Y2O(SiO4)) has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its high magnetic susceptibility.
作用机制
The mechanism of action of Yttrium oxide silicate (Y2O(SiO4)) is not fully understood, but it is thought to be related to its unique crystal structure and chemical properties. Yttrium oxide silicate (Y2O(SiO4)) has a complex crystal structure that consists of yttrium ions surrounded by oxygen and silicon ions. This structure gives Yttrium oxide silicate (Y2O(SiO4)) its unique properties, including its high dielectric constant, high light yield, and high magnetic susceptibility. The chemical properties of Yttrium oxide silicate (Y2O(SiO4)), including its ability to form stable complexes with other ions, also contribute to its potential applications in various fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Yttrium oxide silicate (Y2O(SiO4)) have not been extensively studied, but some studies have suggested that Yttrium oxide silicate (Y2O(SiO4)) may have antioxidant and anti-inflammatory properties. These properties may be related to Yttrium oxide silicate (Y2O(SiO4))'s ability to scavenge free radicals and reduce oxidative stress in cells. However, more research is needed to fully understand the biochemical and physiological effects of Yttrium oxide silicate (Y2O(SiO4)).
实验室实验的优点和局限性
Yttrium oxide silicate (Y2O(SiO4)) has several advantages for lab experiments, including its high purity, stability, and reproducibility. Yttrium oxide silicate (Y2O(SiO4)) can be synthesized using various methods, which allows researchers to choose the most suitable method for their specific experiment. However, Yttrium oxide silicate (Y2O(SiO4)) also has some limitations, including its high cost and limited availability. Yttrium oxide silicate (Y2O(SiO4)) is a rare-earth compound, which makes it difficult and expensive to obtain in large quantities.
未来方向
There are several future directions for the study of Yttrium oxide silicate (Y2O(SiO4)). One direction is the development of new synthesis methods that are more cost-effective and scalable. Another direction is the exploration of Yttrium oxide silicate (Y2O(SiO4))'s potential applications in biomedicine, including its use as a contrast agent in MRI and its potential therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of Yttrium oxide silicate (Y2O(SiO4)). Overall, the study of Yttrium oxide silicate (Y2O(SiO4)) has the potential to lead to new discoveries and advancements in various fields.
合成方法
The synthesis of Yttrium oxide silicate (Y2O(SiO4)) can be achieved through various methods, including solid-state reactions, sol-gel process, and hydrothermal synthesis. The solid-state reaction involves mixing yttrium oxide and silicon dioxide at high temperatures to form Yttrium oxide silicate (Y2O(SiO4)). The sol-gel process involves the hydrolysis of metal alkoxides in a solution to form a gel, which is then dried and calcined to form Yttrium oxide silicate (Y2O(SiO4)). The hydrothermal synthesis involves the reaction of yttrium nitrate and tetraethyl orthosilicate in an autoclave at high temperatures and pressures to form Yttrium oxide silicate (Y2O(SiO4)).
属性
IUPAC Name |
dioxido(oxo)silane;oxygen(2-);yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O3Si.3O.4Y/c3*1-4(2)3;;;;;;;/q6*-2;4*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHHOCVQYWGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Y+3].[Y+3].[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12Si3Y4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39318-36-0 (Parent) | |
| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30923298 | |
| Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12027-88-2, 100403-12-1 | |
| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium oxide silicate (Y2O(SiO4)), cerium-doped | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diyttrium oxide silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






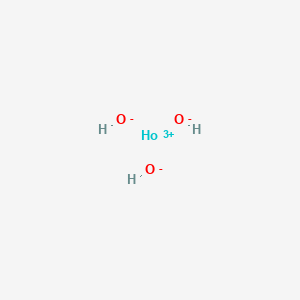
![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)

